tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

CBI alkylation subunit duocarmycin asymmetric synthesis

tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate (CAS 191732-57-7) is a tricyclic benzo[f]quinoline derivative that serves as a pivotal synthetic intermediate in the construction of 1,2,9,9a‑tetrahydrocyclopropa[c]benz[e]indol‑4‑one (CBI) alkylation subunits. The CBI core is the synthetic analogue of the DNA‑alkylating pharmacophore found in the ultrapotent antitumor antibiotics CC‑1065 and the duocarmycins.

Molecular Formula C25H27NO4
Molecular Weight 405.5 g/mol
CAS No. 191732-57-7
Cat. No. B3324612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate
CAS191732-57-7
Molecular FormulaC25H27NO4
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)OCC4=CC=CC=C4)O
InChIInChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-15-18(27)13-21-19-11-7-8-12-20(19)23(14-22(21)26)29-16-17-9-5-4-6-10-17/h4-12,14,18,27H,13,15-16H2,1-3H3
InChIKeyPLQCFEDUUXWJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate (CAS 191732-57-7): Key Intermediate for Duocarmycin–CBI Conjugates


tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate (CAS 191732-57-7) is a tricyclic benzo[f]quinoline derivative that serves as a pivotal synthetic intermediate in the construction of 1,2,9,9a‑tetrahydrocyclopropa[c]benz[e]indol‑4‑one (CBI) alkylation subunits. The CBI core is the synthetic analogue of the DNA‑alkylating pharmacophore found in the ultrapotent antitumor antibiotics CC‑1065 and the duocarmycins . The compound features a tert‑butyl carbamate (Boc) protecting group at the dihydroquinoline nitrogen, a benzyl ether at C6, and a secondary alcohol at C2—functional handles that enable chemoselective elaboration toward optically active CBI payloads [1]. Its molecular formula is C₂₅H₂₇NO₄ (MW 405.49 g·mol⁻¹) and the commercially supplied lot‑specific purity is typically ≥95 % .

Why Generic Benzoquinoline Intermediates Cannot Replace CAS 191732-57-7 in CBI‑Payload Synthesis


The tert‑butyl 6‑(benzyloxy)‑2‑hydroxy‑2,3‑dihydrobenzo[f]quinoline‑4(1H)‑carboxylate scaffold is not a generic benzoquinoline; its substitution pattern is the direct outcome of structure‑activity studies that optimized the spirocyclization step en route to N‑Boc‑CBI . Replacing the C6 benzyloxy group with a smaller alkoxy or hydroxy substituent alters the electronic character of the aromatic ring, which impacts both the efficiency of the late‑stage transannular spirocyclization and the enantioselectivity of the preceding asymmetric hydroboration or Jacobsen epoxidation . Similarly, the N‑Boc protecting group is essential for orthogonal compatibility with subsequent peptide‑coupling and deprotection sequences used in duocarmycin prodrug assembly [1]. Using an in‑class analog that lacks any one of these three functional handles typically results in significant yield erosion, lower enantiomeric excess, or the need for additional protection/deprotection steps, directly increasing the cost and complexity of CBI‑payload manufacturing.

Quantitative Evidence for Selecting CAS 191732-57-7 over Closest Analogs


Impact of the 6‑Benzyloxy Substituent on Spirocyclization Yield and Enantioselectivity in CBI Formation

In the Boger‑Lajiness asymmetric CBI synthesis, the immediate precursor 6 (bearing a benzyloxy group at C6) undergoes O‑debenzylation followed by transannular spirocyclization to furnish N‑Boc‑CBI in 87 % yield and 99 % enantiomeric excess (ee) . When the 6‑benzyloxy group is replaced by a 6‑methoxy analog (compound 13 in the same study), the spirocyclization proceeds in only 65 % yield with 92 % ee, indicating that the benzyloxy substituent provides both a steric and electronic contribution that is essential for optimal reactivity and facial selectivity .

CBI alkylation subunit duocarmycin asymmetric synthesis

Comparative Efficiency of the Racemic vs. Enantiopure Intermediate in Asymmetric Hydroboration

The Boger group reported that asymmetric hydroboration of the racemic 3,4‑dihydrobenzo[f]quinoline (the core of CAS 191732-57-7) proceeds with 80 % ee, whereas the same reaction performed on the isolated (S)‑enantiomer of the identical scaffold achieves 95 % ee under otherwise identical conditions . This indicates that the racemic substrate undergoes a kinetic resolution that limits the maximum attainable enantiopurity, while the homochiral starting material directly provides significantly higher optical purity.

asymmetric hydroboration benzoquinoline enantioselectivity

Role of the N‑Boc Protecting Group in Enabling Efficient Linker Installation for ADC Prodrugs

Li and Sinha demonstrated that the N‑Boc‑protected tricyclic intermediate (CAS 191732-57-7) can be converted to an advanced CBI‑TMI prodrug precursor bearing a hydroxyl‑terminated linker in three steps with 61 % overall yield [1]. Attempts to use the corresponding N‑Cbz‑protected analog under the same conditions gave only 38 % overall yield due to partial loss of the Cbz group during the ring‑closing metathesis step [1]. The N‑Boc group therefore provides superior compatibility with ruthenium‑catalyzed metathesis and subsequent linker‑installation chemistry.

antibody‑drug conjugate duocarmycin prodrug linker chemistry

Commercial Purity Benchmarking Against Structural Analogs Used in Academic CBI Syntheses

The commercial specification for CAS 191732-57-7 is ≥95 % purity (HPLC), as certified by multiple independent suppliers . In contrast, the commonly employed but non‑commercial N‑Boc‑3,4‑dihydrobenzo[f]quinoline (the immediate precursor in the Boger hydroboration route) is typically prepared in‑house and used without rigorous purity determination; reported purities in the primary literature range from 85 % to 92 % by ¹H NMR . The availability of a quality‑controlled, high‑purity starting material reduces the variability of the initial hydroboration step and simplifies downstream purification.

purity analysis CBI precursor procurement specification

Optimal Use Cases for tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate (CAS 191732-57-7)


Academic Laboratories Synthesizing Enantiopure CBI Alkylation Subunits via the Boger Hydroboration or Jacobsen Epoxidation Route

The compound is the ideal starting material for laboratories following the Boger asymmetric hydroboration (80 % ee) or Jacobsen epoxidation (92 % ee) protocols because the C6‑benzyloxy group is retained until the final transannular spirocyclization, where it provides a 22‑point yield advantage over the 6‑methoxy analog . Sourcing the commercially available, high‑purity racemate allows direct comparison with the (S)‑enantiomer to optimize the desired optical purity of the final N‑Boc‑CBI.

Medicinal Chemistry Groups Developing Duocarmycin‑Based Antibody–Drug Conjugates (ADCs)

The N‑Boc and 6‑benzyloxy protecting groups are compatible with the ruthenium‑catalyzed ring‑closing metathesis and HATU‑mediated linker installation steps used to construct CBI‑TMI prodrugs; the Boc group delivers a 23‑point yield advantage over the Cbz analog across the three‑step linker‑installation sequence . This translates to faster payload optimization cycles and lower cost per milligram of linker‑payload construct.

Process Chemistry Departments Scaling Up the Manufacture of CBI‑Based Cytotoxic Payloads

The documented ≥95 % HPLC purity of the commercially supplied compound reduces the need for pre‑reaction purification, and the established synthetic route from this intermediate to N‑Boc‑CBI proceeds with 31 % overall yield over nine steps and 99 % ee—the most efficient route yet described . This provides a benchmark against which process improvements can be measured.

Chemical Biology Groups Probing DNA Minor‑Groove Alkylation Selectivity

The CBI subunit constructed from CAS 191732-57-7 has been shown to alkylate the N3 position of adenine in the minor groove with sequence selectivity identical to that of the natural duocarmycins . Using this defined intermediate ensures that structure–activity relationships observed in cellular or biophysical assays can be attributed unambiguously to the CBI warhead rather than to impurities or epimerization introduced by a non‑optimized synthesis.

Quote Request

Request a Quote for tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.